molecular formula C5H5BrFN3 B572489 2-Bromo-5-fluoropyridine-3,4-diamine CAS No. 1227958-29-3

2-Bromo-5-fluoropyridine-3,4-diamine

Cat. No. B572489
CAS RN: 1227958-29-3
M. Wt: 206.018
InChI Key: KYOVVGJWLPAWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluoropyridine involves several steps. It can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-fluoropyridine is C5H3BrFN . The molecular weight is 175.99 .


Chemical Reactions Analysis

2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-fluoropyridine include a melting point of 30-31 °C (lit.), a boiling point of 80-83 °C/44 mmHg (lit.), and a density of 1.707±0.06 g/cm3 (Predicted) . The refractive index is 1.5396 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2-Bromo-5-fluoropyridine-3,4-diamine: is a valuable precursor in the synthesis of various fluorinated pyridines. These compounds are of interest due to their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. Fluorinated pyridines exhibit reduced basicity and reactivity compared to their non-fluorinated counterparts, making them useful in a range of applications from pharmaceuticals to agrochemicals .

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties2-Bromo-5-fluoropyridine-3,4-diamine can serve as a starting material for the synthesis of herbicides and insecticides, contributing to the creation of compounds with enhanced physical, biological, and environmental characteristics .

Pharmaceutical Research

Approximately 10% of all pharmaceuticals used in medical treatment contain fluorine atoms. The compound 2-Bromo-5-fluoropyridine-3,4-diamine can be utilized in the development of new medicinal candidates, leveraging the advanced knowledge and technology available in fluorine chemistry to accelerate drug discovery and development .

Organic Synthesis

This compound is instrumental in organic synthesis, particularly in Suzuki coupling reactions. It can be used to synthesize 5-fluoro-2-phenylpyridine and 5-fluoro-2-(p-tolyl)pyridine , which are important intermediates in the production of various organic molecules .

Catalysis

2-Bromo-5-fluoropyridine-3,4-diamine: can undergo palladium-catalyzed homo-coupling reactions to form biaryls. These reactions are crucial in the field of catalysis, where the compound can act as a ligand or a catalyst in the formation of complex organic structures .

Imaging Agents for Biological Applications

Fluorinated pyridines, including derivatives synthesized from 2-Bromo-5-fluoropyridine-3,4-diamine , are potential imaging agents for various biological applications. They are particularly interesting for the synthesis of 18 F-substituted pyridines , which are used in local radiotherapy for cancer and other biological active compounds .

Safety and Hazards

2-Bromo-5-fluoropyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-fluoropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVVGJWLPAWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720998
Record name 2-Bromo-5-fluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227958-29-3
Record name 2-Bromo-5-fluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.